2-(2-Chloro-6-fluorobenzyl)malononitrile
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Overview
Description
2-(2-Chloro-6-fluorobenzyl)malononitrile is a chemical compound with the molecular formula C10H6ClFN2 and a molecular weight of 208.62 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, as well as two nitrile groups attached to a malononitrile core .
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorobenzyl)malononitrile typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with malononitrile in the presence of a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(2-Chloro-6-fluorobenzyl)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
2-(2-Chloro-6-fluorobenzyl)malononitrile is used in various scientific research applications, including:
Proteomics Research: It is used as a specialty product in proteomics research to study protein interactions and functions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorobenzyl)malononitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form interactions with various enzymes and proteins, potentially inhibiting their activity . The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
2-(2-Chloro-6-fluorobenzyl)malononitrile can be compared with other similar compounds such as:
2-(2-Chlorobenzyl)malononitrile: Lacks the fluorine atom, which may result in different chemical reactivity and binding properties.
2-(2-Fluorobenzyl)malononitrile: Lacks the chlorine atom, which can also affect its chemical behavior and interactions.
2-(2-Bromobenzyl)malononitrile: Contains a bromine atom instead of chlorine, leading to variations in its chemical and physical properties.
The unique combination of chlorine and fluorine atoms in this compound makes it distinct from these similar compounds, potentially offering unique advantages in specific research applications .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-3,7H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJTCKVEJREKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C#N)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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